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molecular formula C17H27N3 B8528532 4-(4-Benzylpiperazin-1-yl)cyclohexanamine

4-(4-Benzylpiperazin-1-yl)cyclohexanamine

Cat. No. B8528532
M. Wt: 273.4 g/mol
InChI Key: ZEIKGWOAYURSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06444677B2

Procedure details

To a solution of 2-[4-(4-benzyl-1-piperazinyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione (5.00 g, 12.4 mmol) in ethanol-dichloromethane (10:3/65 ml) was added NH2NH2-water (2.4 ml /50.0 mmol) and the mixture was stirred for 1 day. After filtration, the filtrate was concentrated in vacuo. The residue was purified by column chromatography (NH2 gel/dichloromethane) to give a colorless oil (2.82 g/89%).
Name
2-[4-(4-benzyl-1-piperazinyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][CH:17]([N:20]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.O>C(O)C.ClCCl>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[CH2:19][CH2:18][CH:17]([NH2:20])[CH2:16][CH2:15]2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-[4-(4-benzyl-1-piperazinyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1CCC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
NN.O
Name
ethanol dichloromethane
Quantity
65 mL
Type
solvent
Smiles
C(C)O.ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (NH2 gel/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give a colorless oil (2.82 g/89%)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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